Potent IDO1 Inhibition: Superior Activity of 3,5-Dichloro-1H-indole-2-carboxylic Acid Derivatives
A derivative of 3,5-dichloro-1H-indole-2-carboxylic acid (as represented by BindingDB entry BDBM50559669) exhibits potent inhibition of human Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, with an IC50 of 2 nM in a cellular assay [1]. In contrast, other indole-2-carboxylic acid derivatives, such as the 6-acetamido-indole-2-carboxylic acid derivative 9o-1, demonstrate significantly weaker activity, with an IC50 of 1.17 μM against IDO1 [2]. This represents a nearly 600-fold difference in potency, highlighting the critical importance of the 3,5-dichloro substitution pattern for achieving high-affinity IDO1 inhibition.
| Evidence Dimension | IDO1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | 6-acetamido-indole-2-carboxylic acid derivative 9o-1: IC50 = 1.17 μM |
| Quantified Difference | 585-fold higher potency for the 3,5-dichloro derivative |
| Conditions | Target Compound: Inhibition of IDO1 in recombinant IFN-gamma induced human HeLa cells incubated for 18 hrs by fluorescence microplate reader assay. Comparator: IDO1 inhibition assay (specific details not provided in abstract). |
Why This Matters
This quantitative difference in IDO1 inhibition directly translates to a significantly higher potential for therapeutic efficacy in immuno-oncology applications, making 3,5-dichloro-1H-indole-2-carboxylic acid a superior starting point for drug discovery.
- [1] BindingDB. (n.d.). BDBM50559669 CHEMBL4756822. Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. View Source
- [2] Cui, G., Lai, F., Wang, X., Chen, X., & Xu, B. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111989. View Source
